molecular formula C15H18BrN3O B7009799 N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(4-methylpyridin-3-yl)ethanamine

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(4-methylpyridin-3-yl)ethanamine

Cat. No.: B7009799
M. Wt: 336.23 g/mol
InChI Key: WORLFYWLLFPTHT-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(4-methylpyridin-3-yl)ethanamine is a synthetic organic compound characterized by its unique structure, which includes a brominated pyridine ring and a methoxypyridine moiety

Properties

IUPAC Name

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(4-methylpyridin-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O/c1-10-4-5-17-9-14(10)11(2)18-7-12-6-13(16)8-19-15(12)20-3/h4-6,8-9,11,18H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORLFYWLLFPTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(C)NCC2=C(N=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(4-methylpyridin-3-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-methoxypyridine to obtain 5-bromo-2-methoxypyridine. This intermediate is then subjected to a nucleophilic substitution reaction with a suitable alkylating agent to introduce the methyl group at the 3-position. The final step involves the coupling of this intermediate with 1-(4-methylpyridin-3-yl)ethanamine under appropriate conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(4-methylpyridin-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(4-methylpyridin-3-yl)ethanamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents targeting various diseases.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(4-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. For instance, it could inhibit or activate signaling pathways involved in cellular processes, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chloro-2-methoxypyridin-3-yl)methyl]-1-(4-methylpyridin-3-yl)ethanamine
  • N-[(5-fluoro-2-methoxypyridin-3-yl)methyl]-1-(4-methylpyridin-3-yl)ethanamine
  • N-[(5-iodo-2-methoxypyridin-3-yl)methyl]-1-(4-methylpyridin-3-yl)ethanamine

Uniqueness

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-(4-methylpyridin-3-yl)ethanamine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity, making it distinct from its chloro, fluoro, and iodo analogs.

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